molecular formula C14H18N2 B12515506 5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole CAS No. 801170-11-6

5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole

Cat. No.: B12515506
CAS No.: 801170-11-6
M. Wt: 214.31 g/mol
InChI Key: XGMVRVKYMFNFCF-UHFFFAOYSA-N
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Description

5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole is a compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole typically involves the reaction of appropriate ketones with pyrrole derivatives. One common method includes refluxing a mixture of the starting materials in ethanol with a few drops of glacial acetic acid for several hours . The reaction conditions, such as temperature and time, are crucial to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The specific reagents and conditions depend on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent the reducing agent from reacting with water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For instance, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may result in more saturated pyrrole derivatives.

Scientific Research Applications

5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole involves its interaction with molecular targets and pathways. For example, as a fluorescent dye, it interacts with cellular components, allowing for the visualization of specific structures under a microscope . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent dye with high quantum yield makes it particularly valuable in scientific research and industrial applications .

Properties

CAS No.

801170-11-6

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

5-[1-(4,5-dimethyl-1H-pyrrol-2-yl)ethylidene]-2,3-dimethylpyrrole

InChI

InChI=1S/C14H18N2/c1-8-6-13(15-11(8)4)10(3)14-7-9(2)12(5)16-14/h6-7,15H,1-5H3

InChI Key

XGMVRVKYMFNFCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C)C2=CC(=C(N2)C)C)N=C1C

Origin of Product

United States

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